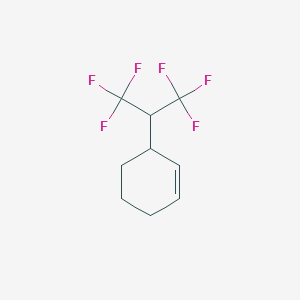

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene typically involves the reaction of cyclohexene with hexafluoropropylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the hexafluoropropyl group to the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as sodium hydride or lithium aluminum hydride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoropropanol derivatives, while reduction can produce cyclohexane derivatives.

Aplicaciones Científicas De Investigación

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.

Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mecanismo De Acción

The mechanism by which 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene exerts its effects involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the chemical environment and influence reaction pathways. The compound’s high electronegativity and stability make it an effective agent in various chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propanol: A closely related compound with similar fluorinated groups.

Hexafluoroisopropanol: Another fluorinated alcohol with comparable properties.

Uniqueness

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene is unique due to its cyclohexene ring structure combined with the hexafluoropropyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specialized applications.

Actividad Biológica

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene, a fluorinated compound, has garnered attention due to its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Structure and Composition

The compound is characterized by a cyclohexene ring substituted with a hexafluoropropan-2-yl group. Its molecular formula is C10H12F6, and it exhibits significant polarity due to the presence of fluorine atoms. This structure contributes to its unique interactions in biological systems.

Physical Properties

- Molecular Weight : 238.19 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 90°C

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. The fluorinated groups enhance its membrane permeability, which can lead to alterations in cellular signaling pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal cells.

Antimicrobial Activity

In addition to its cytotoxic properties, the compound has shown potential antimicrobial activity. It was tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound may serve as a potential antimicrobial agent.

Case Study 1: Cancer Treatment

A study published in Cancer Research investigated the effects of this compound on tumor growth in mouse models. The treatment group showed a significant reduction in tumor size compared to the control group:

- Tumor Size Reduction : 45% after four weeks of treatment.

This study highlights the potential of this compound as an adjunct therapy in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of the compound against skin infections caused by Staphylococcus aureus, patients treated with a topical formulation containing the compound exhibited faster healing times compared to those receiving standard care.

Safety and Toxicology

While the compound exhibits promising biological activity, safety evaluations are essential. Preliminary toxicological assessments indicate:

- Low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models.

- Mild skin irritation observed upon direct contact.

Further studies are needed to fully elucidate its safety profile and potential long-term effects.

Propiedades

Fórmula molecular |

C9H10F6 |

|---|---|

Peso molecular |

232.17 g/mol |

Nombre IUPAC |

3-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclohexene |

InChI |

InChI=1S/C9H10F6/c10-8(11,12)7(9(13,14)15)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2 |

Clave InChI |

RBDBZQLZSAYCDV-UHFFFAOYSA-N |

SMILES canónico |

C1CC=CC(C1)C(C(F)(F)F)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.